N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-sulfonamide
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Description
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-sulfonamide is a useful research compound. Its molecular formula is C22H22N2O4S and its molecular weight is 410.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-sulfonamide is activated factor X (FXa), a key enzyme in the coagulation cascade . FXa plays a crucial role in the conversion of prothrombin to thrombin, which is a critical step in blood clot formation .
Mode of Action
This compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, thereby preventing its interaction with its substrates . This inhibition is competitive, meaning that the compound competes with the natural substrate for binding to the active site of FXa .
Biochemical Pathways
By inhibiting FXa, this compound disrupts the coagulation cascade, reducing the generation of thrombin . Thrombin is responsible for converting fibrinogen to fibrin, which forms the structural basis of blood clots. Therefore, the inhibition of FXa leads to a decrease in blood clot formation .
Pharmacokinetics
This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl this compound has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa .
Result of Action
The molecular and cellular effects of this compound’s action are primarily antithrombotic. By inhibiting FXa and reducing thrombin generation, the compound prevents the formation of blood clots . This can help prevent thromboembolic diseases, which are conditions caused by blood clots blocking blood vessels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can in turn influence its absorption and distribution. Additionally, the presence of other drugs can lead to drug-drug interactions, potentially affecting the compound’s pharmacokinetics and pharmacodynamics .
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-28-20-13-12-17(15-19(20)24-14-5-4-11-22(24)25)23-29(26,27)21-10-6-8-16-7-2-3-9-18(16)21/h2-3,6-10,12-13,15,23H,4-5,11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZYGTMQCNAYCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC3=CC=CC=C32)N4CCCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.